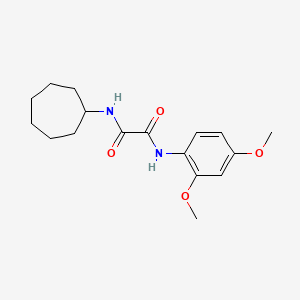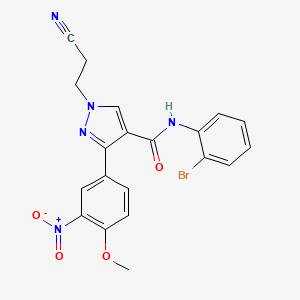
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide, also known as CR-845, is a synthetic non-opioid analgesic drug that is currently being researched for its potential use in pain management. This compound is a kappa opioid receptor agonist that has been shown to produce analgesic effects without the addictive properties of traditional opioid drugs.
Wirkmechanismus
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a selective kappa opioid receptor agonist that binds to the kappa opioid receptor in the central nervous system. This results in the activation of the receptor and the subsequent production of analgesic effects. Unlike traditional opioid drugs, N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide does not activate the mu opioid receptor, which is responsible for the side effects associated with opioid use.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to produce analgesic effects in preclinical studies without the side effects associated with traditional opioid drugs. It has also been shown to reduce the itch associated with various medical conditions. N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has a short half-life, which reduces the risk of accumulation in the body and the subsequent side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has several advantages for use in lab experiments. It is a selective kappa opioid receptor agonist, which reduces the risk of off-target effects. It also has a short half-life, which allows for precise dosing and reduces the risk of accumulation in the body. However, N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a relatively new compound, and further research is needed to fully understand its pharmacological properties and potential limitations.
Zukünftige Richtungen
There are several future directions for research on N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide. One potential area of research is the development of new formulations of the drug for different routes of administration, such as transdermal patches or nasal sprays. Another area of research is the potential use of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide in combination with other analgesic drugs to produce synergistic effects. Additionally, further research is needed to fully understand the pharmacological properties and potential limitations of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide.
Synthesemethoden
The synthesis of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide involves the reaction of 2,4-dimethoxyphenylacetonitrile with cycloheptylmagnesium bromide, followed by the reaction with ethylenediamine. This results in the formation of N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide. The synthesis method has been optimized to produce high yields of pure N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been studied extensively for its potential use in pain management. It has been shown to produce analgesic effects in preclinical studies without the side effects associated with traditional opioid drugs, such as respiratory depression, sedation, and addiction. N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide has also been studied for its potential use in the treatment of pruritus (itching) associated with various medical conditions, including chronic kidney disease, liver disease, and cancer.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-13-9-10-14(15(11-13)23-2)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSADNYFCUPJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)